molecular formula C13H18Cl4N2O2 B13850427 3-Chloro-D-Melphalan Hydrochloride

3-Chloro-D-Melphalan Hydrochloride

Cat. No.: B13850427
M. Wt: 376.1 g/mol
InChI Key: LKVDNEYWRBJUKY-RFVHGSKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-D-Melphalan Hydrochloride typically involves the chlorination of melphalan. The process begins with the protection of the amino group of melphalan, followed by chlorination using thionyl chloride or phosphorus pentachloride. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-D-Melphalan Hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

3-Chloro-D-Melphalan Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

3-Chloro-D-Melphalan Hydrochloride exerts its effects primarily through alkylation. It binds to the N7 position of guanine in DNA, causing inter-strand cross-links that disrupt DNA synthesis and transcription. This leads to cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-D-Melphalan Hydrochloride is unique due to its specific chlorination, which may enhance its reactivity and efficacy compared to its parent compound, melphalan .

Properties

Molecular Formula

C13H18Cl4N2O2

Molecular Weight

376.1 g/mol

IUPAC Name

(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]-3-chlorophenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C13H17Cl3N2O2.ClH/c14-3-5-18(6-4-15)12-2-1-9(7-10(12)16)8-11(17)13(19)20;/h1-2,7,11H,3-6,8,17H2,(H,19,20);1H/t11-;/m1./s1

InChI Key

LKVDNEYWRBJUKY-RFVHGSKJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)N(CCCl)CCCl.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)N(CCCl)CCCl.Cl

Origin of Product

United States

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